molecular formula C12H8BrF B13739445 2-bromo-2'-fluoro-1,1'-Biphenyl

2-bromo-2'-fluoro-1,1'-Biphenyl

Cat. No.: B13739445
M. Wt: 251.09 g/mol
InChI Key: YNNKKNMFSBLUQN-UHFFFAOYSA-N
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Description

2-Fluoro-2’-Bromobiphenyl is an organic compound with the molecular formula C12H8BrF It is a biphenyl derivative where one phenyl ring is substituted with a fluorine atom and the other with a bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-2’-Bromobiphenyl can be achieved through several methods. One common approach involves the diazotisation of aniline derivatives followed by a coupling reaction with benzene derivatives in the presence of a catalyst such as copper chloride (CuCl). This method typically uses isopropyl nitrite as the diazotising reagent, which is prepared from sodium nitrite, isopropanol, and hydrochloric acid .

Industrial Production Methods: In industrial settings, the synthesis of bromobiphenyls, including 2-Fluoro-2’-Bromobiphenyl, often involves the reaction of phenylboronic acid with bromoiodobenzene in the presence of a palladium catalyst and an inert solvent like fluorobenzene. This method allows for controlled reaction conditions to optimize yield and minimize byproducts .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-2’-Bromobiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Diazotisation Reagent: Isopropyl nitrite

    Catalysts: Copper chloride (CuCl), Palladium (Pd)

    Solvents: Isopropanol, Fluorobenzene

Major Products: The major products formed from these reactions include various biphenyl derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Fluoro-2’-Bromobiphenyl and its derivatives involves their interaction with specific molecular targets. For instance, in the synthesis of flurbiprofen, the compound undergoes metabolic transformations that enable it to inhibit cyclooxygenase enzymes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

  • 2-Fluoro-4-Bromobiphenyl
  • 4-Bromo-2-Fluorobiphenyl
  • 2-Fluoro-4-Iodobiphenyl

Comparison: 2-Fluoro-2’-Bromobiphenyl is unique due to the specific positioning of the fluorine and bromine atoms on the biphenyl structure. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its analogs, 2-Fluoro-2’-Bromobiphenyl may offer distinct advantages in terms of yield and reaction conditions in synthetic applications .

Properties

Molecular Formula

C12H8BrF

Molecular Weight

251.09 g/mol

IUPAC Name

1-bromo-2-(2-fluorophenyl)benzene

InChI

InChI=1S/C12H8BrF/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8H

InChI Key

YNNKKNMFSBLUQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC=C2Br)F

Origin of Product

United States

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